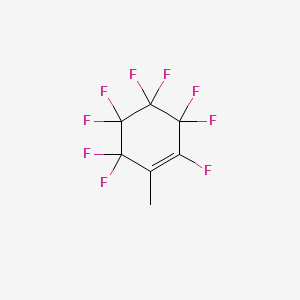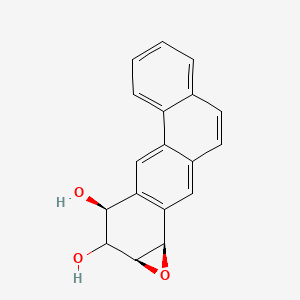
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol is a complex organic compound with the molecular formula C18H14O3 It is characterized by its unique structure, which includes a tetrahydrobenzene ring fused with an anthraquinone moiety and an oxirene ring
Vorbereitungsmethoden
The synthesis of (1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzene Ring: This step involves the hydrogenation of benzene derivatives under high pressure and temperature conditions.
Fusion with Anthraquinone Moiety: The tetrahydrobenzene ring is then fused with an anthraquinone derivative through a Friedel-Crafts acylation reaction.
Oxirene Ring Formation: The final step involves the formation of the oxirene ring through an epoxidation reaction using peracids or other oxidizing agents.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
(1aalpha,7alpha,3beta,11balpha)-1a,2,3,11b-Tetrahydrobenz(5,6)anthra(1,2-b)oxirene-2,3-diol can be compared with other similar compounds, such as:
Anthraquinone Derivatives: These compounds share the anthraquinone moiety and exhibit similar chemical reactivity and biological activities.
Epoxides: Compounds with an oxirene ring, like epoxides, have similar reactivity in epoxidation and ring-opening reactions.
Polycyclic Aromatic Hydrocarbons: These compounds have multiple fused aromatic rings and exhibit similar chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
63493-02-7 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(4R,6S,8S)-5-oxapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-8-12-10(6-5-9-3-1-2-4-11(9)12)7-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16?,17+,18-/m0/s1 |
InChI-Schlüssel |
HZDVGGXATJSVKB-WOPUZOFWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H](C([C@H]5[C@@H]4O5)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5C4O5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



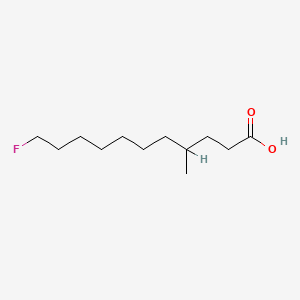
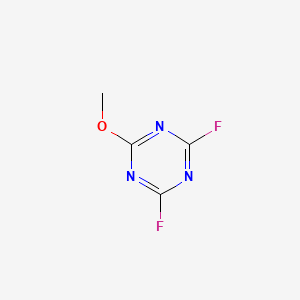
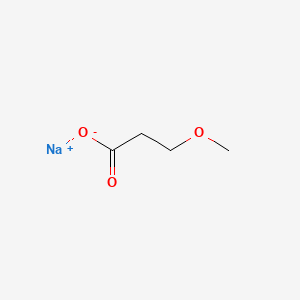
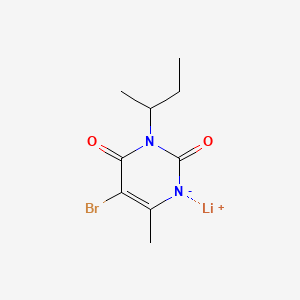
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
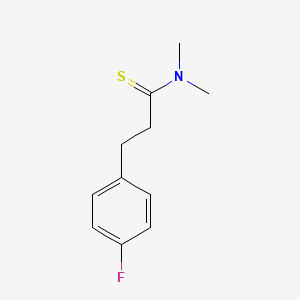
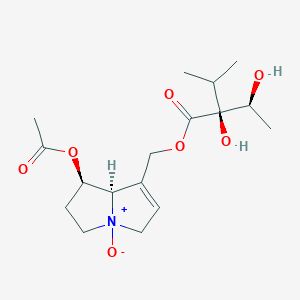
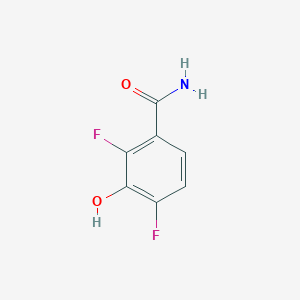
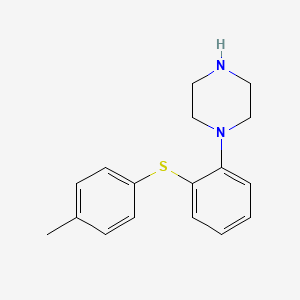
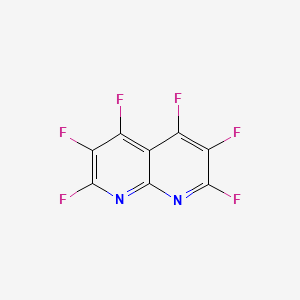
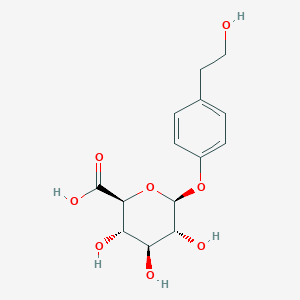
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
